3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a piperidin-4-yl group substituted at position 3 of the pyrido[2,3-d]pyrimidin-4(3H)-one core. The 2-(methylthio)nicotinoyl moiety attached to the piperidine ring introduces steric and electronic effects that modulate biological activity. Pyrido[2,3-d]pyrimidinones are frequently synthesized via multicomponent reactions, as seen in , where 6-amino-2-(methylthio)pyrimidin-4(3H)-one serves as a precursor for regioselective synthesis under Brønsted-acidic ionic liquid catalysis .
Eigenschaften
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-27-17-15(5-3-9-21-17)18(25)23-10-6-13(7-11-23)24-12-22-16-14(19(24)26)4-2-8-20-16/h2-5,8-9,12-13H,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAGSJYPRFHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the final compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to cell cycle arrest and apoptosis, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Activities
Activity Trends and Mechanistic Insights
Biologische Aktivität
The compound 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structure and Properties
The molecular structure of the compound consists of a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperidine ring and a methylthio group further enhances its potential interactions with various biological targets.
Key Structural Features:
- Pyrido[2,3-d]pyrimidine Core : This heterocyclic structure is associated with various pharmacological activities.
- Piperidine Ring : Known for its role in enhancing the bioactivity of compounds.
- Methylthio Group : This functional group can influence the lipophilicity and overall biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this structure showed promising results against various cancer cell lines, including NCI-H1975 and A549. The biological evaluation often employs assays like the MTT assay to determine cytotoxicity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | NCI-H1975 | 13 | EGFR kinase inhibition |
| Compound B | A549 | 25 | Induction of apoptosis |
| 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | Various | TBD | TBD |
Antiviral Activity
The compound has also been investigated for antiviral properties. Pyrido[2,3-d]pyrimidines have shown efficacy against hepatitis C virus (HCV), with mechanisms involving inhibition of viral replication pathways.
Other Pharmacological Activities
In addition to anticancer and antiviral effects, the compound exhibits:
- Antioxidant Activity : Assessed through DPPH inhibition assays.
- Anti-inflammatory Effects : Shown in various in vivo models.
- Analgesic Properties : Evaluated through pain models in rodents.
Synthesis and Methodology
The synthesis of 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions that require careful optimization for yield and purity.
Key Steps in Synthesis:
- Formation of the Piperidine Ring : Utilizing appropriate precursors and catalysts.
- Introduction of Methylthio Group : Often achieved through methylation reactions.
- Construction of the Pyrido[2,3-d]pyrimidine Core : Involves cyclization reactions that may require specific conditions to favor product formation.
Case Study 1: Antitumor Efficacy
A study published in PMC evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their anticancer activity. The findings indicated that modifications to the side chains significantly influenced potency against cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antiviral Mechanism
Research highlighted in Smolecule explored the antiviral properties of similar compounds against HCV. The study found that these derivatives inhibited viral replication effectively, suggesting a potential therapeutic application for treating HCV infections.
Q & A
(Basic) What are the recommended synthetic routes for 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?
The synthesis of this compound likely involves multi-step protocols, drawing from methodologies for structurally analogous pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Key steps include:
- Coupling reactions : Piperidine and nicotinoyl intermediates are coupled under conditions optimized for amide bond formation (e.g., using coupling agents like EDCI or DCC) .
- Heterocyclic ring closure : A one-pot three-component reaction may assemble the pyrido[2,3-d]pyrimidin-4(3H)-one core, as demonstrated for similar systems .
- Thioether introduction : The methylthio group is introduced via nucleophilic substitution or thiol-ene chemistry, requiring controlled temperatures (e.g., reflux in DMF) and inert atmospheres to prevent oxidation .
Purification typically involves column chromatography or recrystallization .
(Basic) How can researchers confirm the molecular structure and purity of this compound?
Structural validation employs:
- Spectroscopic techniques : H/C NMR to verify proton/carbon environments, IR for functional group analysis (e.g., carbonyl stretches at ~1650–1750 cm), and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- X-ray crystallography : For unambiguous determination of stereochemistry and solid-state conformation, as seen in related pyrimidinone derivatives .
- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
(Advanced) What experimental strategies address low yields in the final coupling step during synthesis?
Low yields in coupling steps (e.g., amidation) can be mitigated by:
- Catalyst optimization : Transition metal catalysts (e.g., Pd or Cu) enhance reactivity for challenging substrates .
- Computational reaction design : Quantum chemical calculations predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent and temperature modulation : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and kinetics .
(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or dosing protocols. Standardize assays using guidelines from reference compounds .
- Off-target effects : Profiling kinase inhibition panels or proteomic studies identifies unintended targets influencing activity .
- Metabolic stability : Assess metabolic conversion in vitro (e.g., liver microsomes) to determine if metabolites contribute to observed effects .
(Basic) What in vitro models are suitable for preliminary biological activity screening?
- Anti-cancer : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Anti-inflammatory : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent variation : Replace the methylthio group with other electron-withdrawing/donating groups (e.g., CF, OMe) to modulate lipophilicity and target binding .
- Scaffold hopping : Fuse alternative heterocycles (e.g., thieno[3,2-d]pyrimidinones) to enhance metabolic stability .
- 3D-QSAR modeling : Generate predictive models using molecular docking (e.g., AutoDock Vina) and pharmacophore mapping .
(Advanced) What analytical methods quantify this compound in biological matrices for pharmacokinetic studies?
- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for sensitive detection in plasma or tissue homogenates .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction improves recovery rates .
- Validation parameters : Include linearity (R > 0.99), precision (CV < 15%), and LOQ (≤10 ng/mL) per ICH guidelines .
(Basic) What safety precautions are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How can computational methods accelerate the development of derivatives with improved bioavailability?
- ADMET prediction : Tools like SwissADME forecast permeability (LogP), solubility (LogS), and CYP450 interactions .
- Molecular dynamics simulations : Assess binding stability with target proteins (e.g., kinases) over 100-ns trajectories .
- Bioisosteric replacement : Replace metabolically labile groups (e.g., methylthio → trifluoromethyl) using library screening .
(Advanced) What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
- Rodent models : Use xenograft mice for anti-cancer efficacy or collagen-induced arthritis models for anti-inflammatory activity .
- Dosing routes : Intraperitoneal or oral administration, with pharmacokinetic sampling at 0, 1, 4, 8, 24 h .
- Toxicology endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
